

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate chemical properties

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate*

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Technical Guide: Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**. Due to the limited publicly available data for this specific molecule, this guide also includes detailed information on the closely related and well-characterized analogue, (E)-tert-Butyl 4-(N'-hydroxycarbamidoyl)piperazine-1-carboxylate, to provide valuable comparative insights.

Core Chemical Properties

While specific experimental data for **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate** is not readily available in the public domain, its fundamental chemical properties can be calculated based on its structure. For comparative purposes, the experimentally determined properties of the N'-hydroxy analogue are also presented.

Property	Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate (Calculated)	(E)-tert-Butyl 4-(N'-hydroxycarbamidoyl)piperazine-1-carboxylate[1]
Molecular Formula	C ₁₀ H ₂₀ N ₄ O ₂	C ₁₀ H ₂₀ N ₄ O ₃
Molecular Weight	228.29 g/mol	244.3 g/mol
CAS Number	Not assigned	Not available
Appearance	Predicted: Solid	White solid
Solubility	Predicted: Soluble in polar organic solvents	Soluble in methanol and acetonitrile
Melting Point	Not available	Not available (crystallographic data at 300 K)

Synthesis and Experimental Protocols

A definitive synthetic protocol for **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate** has not been published. However, a plausible synthetic route can be extrapolated from the established synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamidoyl)piperazine-1-carboxylate.

Proposed Synthesis of Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate

The synthesis would likely proceed via a two-step process starting from commercially available N-Boc-piperazine.

Step 1: Synthesis of N-Cyano-4-boc-piperazine

This step involves the cyanation of N-Boc-piperazine using cyanogen bromide.

- Materials: N-Boc-piperazine, Cyanogen Bromide (CNBr), Potassium Carbonate (K₂CO₃), Acetonitrile.
- Protocol:

- Dissolve N-Boc-piperazine in acetonitrile.
- Cool the solution to -10°C.
- Add potassium carbonate, followed by the slow addition of cyanogen bromide.
- Allow the reaction mixture to warm to room temperature and stir for 18 hours under a nitrogen atmosphere.
- The resulting product, N-Cyano-4-boc-piperazine, can be isolated and purified using standard techniques.

Step 2: Formation of the Carbamimidoyl Group

This step would involve the reaction of the intermediate N-Cyano-4-boc-piperazine with an ammonia source.

- Materials: N-Cyano-4-boc-piperazine, Ammonia (e.g., in methanol or as ammonium chloride with a base), Methanol.
- Protocol:
 - Dissolve N-Cyano-4-boc-piperazine in methanol.
 - Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base like DBU).
 - Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
 - Remove the solvent under reduced pressure.
 - The crude product can be purified by crystallization or column chromatography to yield **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**.

Published Synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate[1]

This established protocol provides a valuable reference for the synthesis of the core structure.

- Step 1: Synthesis of N-Cyano-4-boc-piperazine: The protocol is identical to the one described in section 2.1, step 1.
- Step 2: Synthesis of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate:
 - To a solution of N-Cyano-4-boc-piperazine (4.6 mmol) in methanol, add hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$, 9.3 mmol).
 - Stir the mixture for 30 minutes at room temperature.
 - Remove the solvent under reduced pressure.
 - Wash the crude product with cold water and dry to yield a white solid product.

Structural Information

The crystal structure of (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate has been determined by X-ray crystallography.[\[1\]](#)

- Crystal System: Triclinic
- Space Group: P-1
- Key Structural Features:
 - The piperazine ring adopts a chair conformation.
 - The molecule has an E conformation across the C=N double bond.
 - The hydroxyl group and the piperazine ring are in a trans configuration.
 - An intramolecular N—H \cdots O hydrogen bond is present.
 - In the crystal lattice, molecules are linked by strong N—H \cdots O and O—H \cdots N hydrogen bonds.

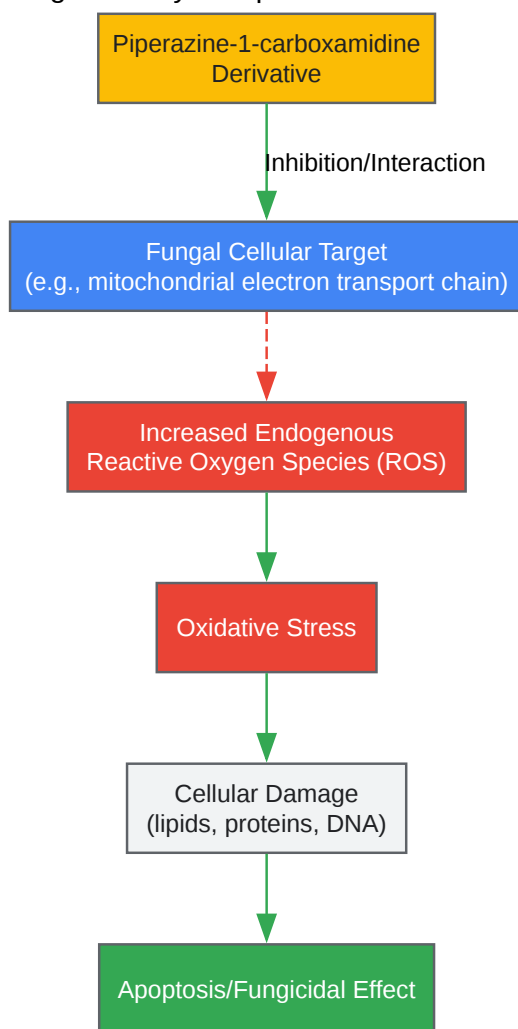
This structural information suggests that the parent compound, **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**, would also feature a piperazine ring in a chair conformation. The carbamimidoyl group would likely participate in intermolecular hydrogen bonding.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**, the core structure of piperazine-1-carboxamidine has been investigated for its antifungal properties. A study on a series of piperazine-1-carboxamidine derivatives revealed that these compounds can induce the accumulation of endogenous reactive oxygen species (ROS) in *Candida albicans*, leading to fungicidal activity.

Based on this, a hypothetical signaling pathway for the biological action of deprotected piperazine-1-carboxamidine derivatives can be proposed.

Hypothetical Signaling Pathway of Piperazine-1-Carboxamidine Derivatives



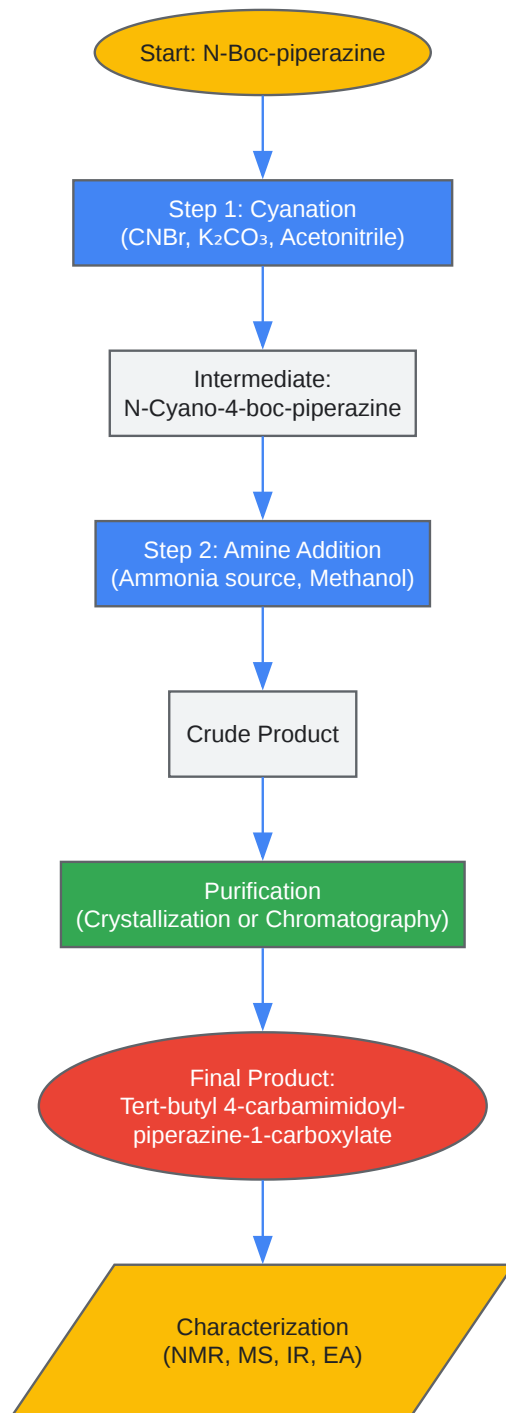
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Caption: Hypothetical pathway of antifungal action.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of **Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate**.

Experimental Workflow for Synthesis and Characterization

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Caption: Synthesis and characterization workflow.

Conclusion

Tert-butyl 4-carbamimidoylpiperazine-1-carboxylate is a molecule of interest for which direct experimental data is currently sparse. However, by examining the synthesis and properties of its close analogue, (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate, we can infer its key chemical characteristics and propose a viable synthetic route. The established biological activity of the broader class of piperazine-1-carboxamide derivatives suggests that this compound could be a valuable building block for the development of new therapeutic agents, particularly in the antifungal space. Further research is warranted to fully elucidate the properties and potential applications of this compound.

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References

- 1. (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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